molecular formula C13H17N3O6S2 B2409563 N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448051-91-9

N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2409563
CAS No.: 1448051-91-9
M. Wt: 375.41
InChI Key: OWJIHYSNGQJQIG-UHFFFAOYSA-N
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Description

N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O6S2 and its molecular weight is 375.41. The purity is usually 95%.
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Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a unique azetidine ring, which is a four-membered heterocyclic structure. The presence of both N-acetylsulfamoyl and methylsulfonyl groups contributes to its biological activity.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis.
  • Antimicrobial Activity : Preliminary studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of azetidine derivatives, including the target compound. The following table summarizes key findings:

Pathogen Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 - 2 μg/mLPotent against gram-positive bacteria
Bacillus anthracis0.25 - 1 μg/mLEffective against anthrax pathogen
Candida albicans1 - 4 μg/mLModerate antifungal activity

These findings indicate that the compound could serve as a promising candidate for developing new antimicrobial agents.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in 2007 focused on the synthesis and antimicrobial screening of azetidin-2-ones, revealing that compounds similar to this compound demonstrated significant activity against various microbes . This study highlighted structure-activity relationships (SAR) that could inform further modifications for enhanced efficacy.
  • Anticancer Potential : Recent investigations into azetidine derivatives have suggested potential anticancer properties. A related compound was found to induce apoptosis in cancer cell lines, indicating that modifications to the azetidine structure could enhance its therapeutic index against tumors .
  • In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity of azetidine derivatives. Results indicated favorable absorption and distribution characteristics, with minimal adverse effects reported at therapeutic doses .

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-1-methylsulfonylazetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-9(17)15-24(21,22)12-5-3-11(4-6-12)14-13(18)10-7-16(8-10)23(2,19)20/h3-6,10H,7-8H2,1-2H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIHYSNGQJQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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